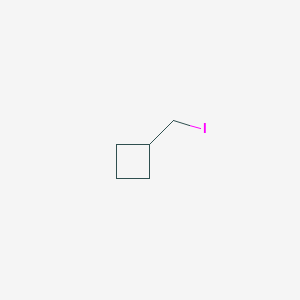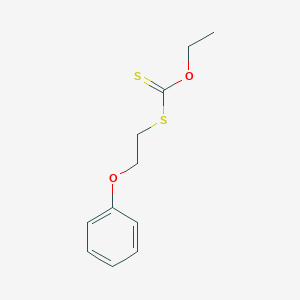
3-Phenyl-3-acetoxy-1-butyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-3-acetoxy-1-butyne, also known as PAB, is a synthetic compound that has been widely used in scientific research. PAB is a member of the alkyne family, which is characterized by a carbon-carbon triple bond. The compound has been found to have various biochemical and physiological effects, making it an important tool in the field of biochemistry and pharmacology.
作用機序
The mechanism of action of 3-Phenyl-3-acetoxy-1-butyne involves its ability to inhibit the activity of HAT. HAT is responsible for the acetylation of histones, which plays a critical role in gene regulation. By inhibiting HAT, this compound can alter the acetylation state of histones, leading to changes in gene expression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis (programmed cell death). This compound has also been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
実験室実験の利点と制限
One of the main advantages of 3-Phenyl-3-acetoxy-1-butyne is its potency as an inhibitor of HAT. This makes it a valuable tool for the study of acetylation and gene regulation. However, this compound is also known to be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 3-Phenyl-3-acetoxy-1-butyne in scientific research. One area of interest is the development of new drugs that target HAT and other enzymes involved in acetylation. This compound may also be useful in the study of other cellular processes that are regulated by acetylation, such as DNA repair and protein degradation. Additionally, the use of this compound in combination with other compounds may lead to the development of more potent and selective inhibitors of HAT.
合成法
The synthesis of 3-Phenyl-3-acetoxy-1-butyne involves the reaction between 3-bromo-3-phenyl-1-propyne and acetic anhydride. The reaction is typically carried out in the presence of a catalyst, such as copper (I) iodide, and in an organic solvent, such as tetrahydrofuran. The resulting product is a white crystalline solid that is typically purified by recrystallization.
科学的研究の応用
3-Phenyl-3-acetoxy-1-butyne has been used in a variety of scientific research applications, including the study of protein-ligand interactions, enzyme kinetics, and the development of new drugs. One of the main uses of this compound is in the study of acetylation, a process in which an acetyl group is added to a molecule. This compound is a potent inhibitor of the enzyme histone acetyltransferase (HAT), which is involved in the acetylation of histones, a process that is important in gene regulation.
特性
CAS番号 |
15963-07-2 |
|---|---|
分子式 |
C12H12O2 |
分子量 |
188.22 g/mol |
IUPAC名 |
2-phenylbut-3-yn-2-yl acetate |
InChI |
InChI=1S/C12H12O2/c1-4-12(3,14-10(2)13)11-8-6-5-7-9-11/h1,5-9H,2-3H3 |
InChIキー |
KJPXRHARHULPOK-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C)(C#C)C1=CC=CC=C1 |
正規SMILES |
CC(=O)OC(C)(C#C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





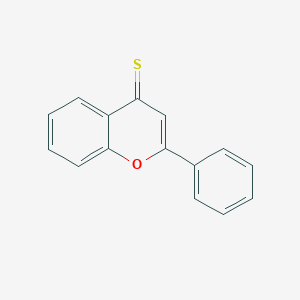
![2H,6H-[1,3]Dioxolo[4,5-E]indole](/img/structure/B96537.png)

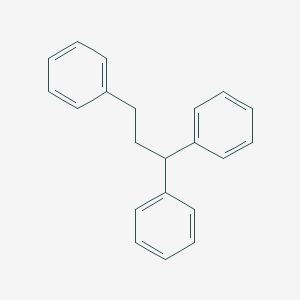
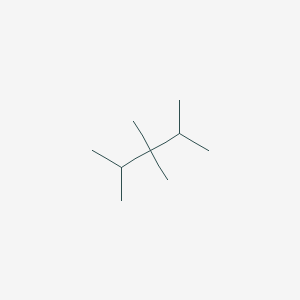
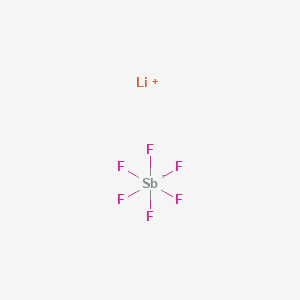
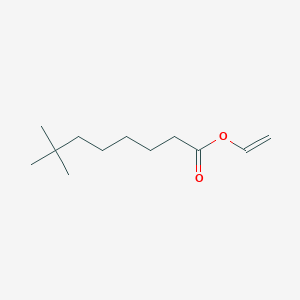
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1)](/img/structure/B96550.png)

